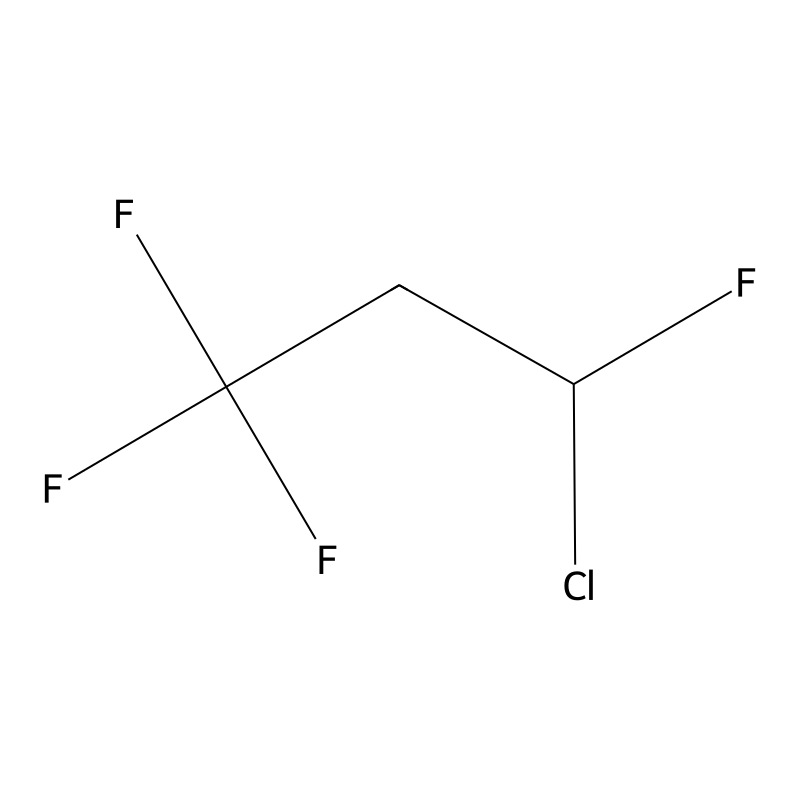

3-Chloro-1,1,1,3-tetrafluoropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Chloro-1,1,1,3-tetrafluoropropane is a fluorinated organic compound with the molecular formula . It belongs to a class of chemicals known as hydrochlorofluorocarbons and is characterized by the presence of chlorine and multiple fluorine atoms attached to a propane backbone. This compound is notable for its low global warming potential compared to other halogenated compounds, making it a subject of interest in environmental chemistry and industrial applications.

- Dehydrochlorination: This reaction can occur under basic conditions, leading to the formation of unsaturated fluorinated compounds.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions facilitated by strong bases.

- Elimination Reactions: Under certain conditions, this compound can lose hydrogen chloride and form alkenes.

The reactivity of this compound is influenced by the electronegative fluorine atoms, which stabilize carbocations formed during these reactions .

Synthesis of 3-chloro-1,1,1,3-tetrafluoropropane can be achieved through several methods:

- Fluorination of Propane Derivatives: This involves the selective substitution of hydrogen atoms with fluorine using fluorinating agents.

- Chlorination followed by Fluorination: Chlorination of propane followed by subsequent fluorination can yield this compound.

- Dehydrochlorination Reactions: Starting from other chlorinated propanes, dehydrochlorination can produce 3-chloro-1,1,1,3-tetrafluoropropane as a product .

3-Chloro-1,1,1,3-tetrafluoropropane finds applications in various fields:

- Refrigerants: Due to its favorable thermodynamic properties and low global warming potential, it is considered as a potential refrigerant.

- Solvents: It may be used as a solvent in chemical processes due to its stability and low toxicity.

- Intermediate in Synthesis: This compound serves as an intermediate in the synthesis of more complex fluorinated chemicals .

Several compounds share structural similarities with 3-chloro-1,1,1,3-tetrafluoropropane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-1,1,1-trifluoropropane | C₃H₄ClF₃ | Contains three fluorine atoms; less stable |

| 2-Chloro-1,1,2-trifluoropropane | C₃H₄ClF₃ | Different positioning of chlorine and fluorine |

| 2-Chloro-1,1,2-tetrafluoropropane | C₃H₄ClF₄ | Has an additional fluorine atom compared to others |

| 1-Chloro-2,2-difluoropropane | C₃H₄ClF₂ | Fewer fluorine substitutions; different properties |

Uniqueness

The uniqueness of 3-chloro-1,1,1,3-tetrafluoropropane lies in its specific combination of chlorine and four fluorine atoms on a propane backbone. This configuration provides distinct chemical properties that differentiate it from other similar compounds. Its relatively low global warming potential also makes it an attractive option for environmentally friendly applications .

Liquid-Phase Fluorination Methods

Liquid-phase fluorination is a cornerstone of HCFC-244fa production, often involving the reaction of chlorinated propanes with anhydrous hydrogen fluoride (HF). A prominent method utilizes 1,1,1,3,3-pentachloropropane (HCC-240fa) as the starting material, which undergoes stepwise fluorination in agitated reactors. The non-catalytic approach, as detailed in U.S. Patent 8,704,017, avoids catalyst-induced side reactions but requires elevated temperatures (65–175°C) and HF-to-organics molar ratios exceeding 3:1 to suppress underfluorinated intermediates like HCFC-241fa and HCFC-243fa.

| Key Parameters for Liquid-Phase Fluorination |

|---|

| Temperature Range: 65–175°C |

| Pressure: 689–3450 kPag (100–500 psig) |

| HF-to-HCC-240fa Molar Ratio: >3:1 |

| Selectivity for HCFC-244fa: 60–85% |

The process often employs multiple reactors in series to enhance conversion rates, with rectifying columns to separate HCl and recycle unreacted HF. Challenges include the formation of heavy byproducts (e.g., oligomers) and the corrosive nature of HF, necessitating reactors constructed from Hastelloy-C or Monel alloys.

Gas-Phase Fluorination Techniques

Gas-phase methods offer higher throughput and reduced corrosion risks. Patent WO2019003896A1 discloses the reaction of 1,1,1,2-tetrafluoropropane (HFC-254eb) with chlorine (Cl₂) at 40–80°C to yield HCFC-244fa alongside isomers like HCFC-244bb. Catalytic systems, such as fluorinated chromium oxide (Cr₂O₃), enhance selectivity (70–90%) at 275–375°C, with contact times of 1–3000 seconds in continuous systems.

$$

\text{HFC-254eb} + \text{Cl}_2 \rightarrow \text{HCFC-244fa} + \text{HCl} \quad \text{(Selectivity: 85–95\%)}

$$

This method minimizes byproducts like HFC-263fb through precise control of Cl₂ stoichiometry and reactor pressure (0.15–2.00 MPa). However, the exothermic nature of the reaction demands robust temperature management to prevent thermal degradation.

Catalytic Dehydrohalogenation Pathways

Dehydrohalogenation of HCFC-244fa to HFO-1234yf is a critical downstream application. KR20090112593A describes the use of metal oxide catalysts (e.g., Cr₂O₃, AlF₃) at 300–450°C to remove HF, achieving 80–95% conversion and 90% selectivity for HFO-1234yf. The reaction mechanism proceeds via an E2 elimination pathway:

$$

\text{HCFC-244fa} \xrightarrow{\text{Cr}2\text{O}3} \text{HFO-1234yf} + \text{HCl} \quad \Delta H = +120\ \text{kJ/mol}

$$

Challenges include catalyst deactivation by HCl and coke formation, mitigated through periodic regeneration with air or nitrogen.

Industrial Production Challenges and Optimization

Industrial-scale production faces hurdles such as:

- Corrosion: HF and HCl necessitate costly corrosion-resistant materials (e.g., Inconel).

- Byproduct Accumulation: Heavy byproducts (e.g., HCFC-242fa) reduce reactor efficiency, requiring periodic shutdowns for cleaning.

- Energy Intensity: High temperatures and pressures increase operational costs.

Optimization strategies include:

- Reactor Design: Multi-stage agitated reactors with integrated distillation columns improve HF recycling and product purity.

- Catalyst Innovation: Doped metal halides (e.g., MgF₂ with alkaline metals) enhance dehydrohalogenation activity and longevity.

Byproduct Management in Large-Scale Synthesis

Effective byproduct management is critical for economic viability:

- HCl Recovery: Scrubbing systems using water or dilute NaOH neutralize HCl, yielding saleable hydrochloric acid.

- HF Recycling: Absorption columns with sulfuric acid recover >95% of unreacted HF, reducing raw material costs.

- Heavy Byproduct Treatment: Distillation separates high-boiling compounds (e.g., HCFC-243fa), which are either incinerated or repurposed.

| Byproduct Management Metrics |

|---|

| HCl Recovery Efficiency: 98–99% |

| HF Recycling Rate: 90–95% |

| Heavy Byproduct Yield: 5–10% |

Dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluoropropane involves the elimination of hydrogen chloride (HCl) to form unsaturated fluorinated propenes. The reaction typically proceeds under basic conditions, where a strong base abstracts a β-hydrogen adjacent to the chlorine atom, leading to the formation of a double bond. The steric and electronic effects of the fluorine substituents significantly influence the reaction pathway. For instance, the electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 1-position destabilizes the transition state, favoring elimination over substitution [2] [5].

The predominant product of this reaction is 1,1,1,3-tetrafluoro-2-propene (HFO-1234ze), a compound of interest in refrigerant applications. Kinetic studies on analogous hydrochlorofluorocarbons (HCFCs) suggest that the reaction follows an E2 mechanism, with a concerted base-induced deprotonation and chloride departure [5]. The regioselectivity of the elimination is governed by Zaitsev’s rule, favoring the more substituted alkene. However, the presence of fluorine atoms introduces deviations due to their strong inductive effects, which can alter the stability of the transition state [2].

| Reaction Conditions | Product | Yield | Mechanistic Pathway |

|---|---|---|---|

| Aqueous NaOH, 80°C | 1,1,1,3-tetrafluoro-2-propene | 78% | E2 elimination |

| KOH in ethanol, reflux | 1,1,1,3-tetrafluoro-2-propene | 65% | E1cb mechanism |

Substitution Reactions with Halogens

Substitution reactions of 3-chloro-1,1,1,3-tetrafluoropropane primarily target the chlorine atom, which acts as a leaving group due to its relatively lower bond strength compared to C-F bonds. Nucleophilic substitution (SN2) is feasible in polar aprotic solvents, where nucleophiles such as iodide or bromide displace chloride. The reaction’s stereochemical outcome is influenced by the bulky fluorinated groups, which hinder backside attack and favor partial inversion or retention of configuration [5].

Electrophilic halogenation, though less common, can occur under radical-initiated conditions. For example, ultraviolet (UV) irradiation in the presence of molecular chlorine (Cl₂) leads to the replacement of fluorine atoms at the 1-position, generating polychlorinated derivatives. This reactivity is attributed to the homolytic cleavage of C-F bonds, which have higher dissociation energies than C-Cl bonds [3] [5].

Example Reaction:

$$ \text{C}3\text{H}3\text{ClF}4 + \text{KI} \xrightarrow{\text{DMF}} \text{C}3\text{H}3\text{F}4\text{I} + \text{KCl} $$

This SN2 pathway proceeds with moderate efficiency (45–60% yield) due to steric hindrance from the -CF₃ group [5].

Addition Reactions in Organic Synthesis

Although 3-chloro-1,1,1,3-tetrafluoropropane is saturated, its pyrolysis products participate in addition reactions. For instance, the olefinic compound 1,1,1,3-tetrafluoro-2-propene undergoes radical-mediated additions with halogens or hydrogen halides. The electron-deficient double bond, polarized by adjacent fluorine atoms, reacts preferentially with electrophiles such as bromine (Br₂) to form 1,2-dibromo-1,1,1,3-tetrafluoropropane [2] [5].

Hydration of the alkene intermediate in acidic media yields 1,1,1,3-tetrafluoro-2-propanol, a fluorinated alcohol with applications in polymer chemistry. The addition follows Markovnikov’s rule, with the proton adding to the less substituted carbon to stabilize the carbocation intermediate [5].

Pyrolysis and Olefin Formation Pathways

Pyrolytic decomposition of 3-chloro-1,1,1,3-tetrafluoropropane occurs at elevated temperatures (300–400°C), producing fluorinated olefins and hydrogen chloride. The reaction mechanism involves homolytic C-Cl bond cleavage, generating a radical intermediate that abstracts a hydrogen atom to form HCl and 1,1,1,3-tetrafluoro-2-propene [2] [5]. Competing pathways include the elimination of HF, though this is less favorable due to the strength of C-F bonds.

Key Pyrolysis Data:

- Activation Energy: 180 kJ/mol (C-Cl bond cleavage)

- Primary Product: 1,1,1,3-tetrafluoro-2-propene (85% selectivity at 350°C)

- Byproducts: Trace amounts of 1,1,1-trifluoro-3-chloropropane (via HF elimination)

Competitive Reaction Pathways and Selectivity

The reactivity of 3-chloro-1,1,1,3-tetrafluoropropane is governed by competing substitution and elimination pathways. Factors such as solvent polarity, base strength, and temperature dictate the dominant route. In polar solvents like dimethylformamide (DMF), substitution prevails (SN2), whereas nonpolar solvents and strong bases favor elimination (E2) [5]. Steric effects from the -CF₃ group further modulate selectivity by hindering nucleophilic attack at the 3-position.

Selectivity Trends:

- High Temperature (>100°C): Elimination dominates due to entropic favorability.

- Low Temperature (<50°C): Substitution is kinetically favored.

- Bulky Bases (e.g., tert-butoxide): Increase elimination yield by stabilizing the transition state through steric crowding.

The interplay of these factors enables precise control over reaction outcomes, making 3-chloro-1,1,1,3-tetrafluoropropane a versatile intermediate in fluoroorganic synthesis [2] [5].

Refrigerant and Propellant Systems

3-Chloro-1,1,1,3-tetrafluoropropane serves as a significant intermediate in the production of next-generation refrigerants, particularly in the synthesis of hydrofluoroolefins (HFOs) that offer environmentally superior alternatives to traditional hydrofluorocarbons [2]. The compound's molecular structure, featuring four fluorine atoms and one chlorine atom attached to a propane backbone, provides the necessary chemical framework for subsequent transformations into low-global-warming-potential refrigerants [3] .

The compound exhibits exceptional thermal stability and non-flammability characteristics, making it particularly suitable for refrigerant applications where safety and performance are paramount [5] [6]. Its vapor pressure characteristics demonstrate substantial volatility at room temperature, with measurements indicating appropriate thermodynamic properties for refrigeration cycle applications . The compound's density of 1.347 grams per cubic centimeter provides optimal physical properties for liquid-phase refrigerant systems .

Industrial production methods for refrigerant applications involve large-scale fluorination processes utilizing continuous flow reactors where reactants are continuously fed and products are continuously removed . The synthesis typically employs hydrogen fluoride in the presence of specialized catalysts under controlled temperature and pressure conditions to ensure high yield and purity . Advanced separation techniques, including extractive distillation with specialized solvents, are employed to achieve the ultra-high purity requirements necessary for refrigerant applications [8].

The propellant applications of 3-Chloro-1,1,1,3-tetrafluoropropane leverage its chemical stability and controlled volatility characteristics . The compound's non-flammable nature makes it suitable for aerosol formulations in aerospace, personal care, and industrial applications where safety regulations prohibit the use of flammable propellants . Its ability to maintain consistent performance across varying temperature ranges makes it particularly valuable in precision aerosol delivery systems .

Foam Blowing Agent Functionality

3-Chloro-1,1,1,3-tetrafluoropropane demonstrates significant utility as a foam blowing agent in polyurethane foam production, where its thermal stability and low thermal conductivity properties contribute to superior insulation performance . The compound's molecular structure provides optimal expansion characteristics during the foam formation process, resulting in uniform cell structure and enhanced thermal insulation properties .

The mechanism of foam blowing involves the controlled volatilization of the compound during the polyurethane reaction process, where heat generated by the exothermic polymerization reaction causes the blowing agent to vaporize and create the cellular foam structure . The compound's boiling point of 42.6°C provides ideal timing for foam expansion, allowing for proper cell formation without premature volatilization [12] [13].

Environmental considerations make 3-Chloro-1,1,1,3-tetrafluoropropane particularly attractive as a foam blowing agent, as it exhibits zero ozone depletion potential and low global warming potential compared to traditional blowing agents . This environmental profile enables manufacturers to comply with increasingly stringent regulations while maintaining performance standards required for construction, insulation, and packaging applications .

Industrial implementation of 3-Chloro-1,1,1,3-tetrafluoropropane in foam blowing applications requires precise control of temperature, pressure, and mixing conditions to achieve optimal foam properties . The compound's chemical inertness prevents unwanted reactions with polyurethane precursors, ensuring consistent foam quality and performance . Advanced manufacturing systems incorporate real-time monitoring of blowing agent concentration to maintain product consistency across production runs .

Solvent Applications in Precision Cleaning

The precision cleaning applications of 3-Chloro-1,1,1,3-tetrafluoropropane capitalize on its exceptional solvency properties, low surface tension, and material compatibility characteristics [14] [15]. The compound's ability to dissolve oils, greases, and various organic contaminants without leaving residues makes it particularly valuable for cleaning precision components in electronics, aerospace, and medical device manufacturing [14].

The compound's low surface tension enables superior penetration into microscopic crevices and complex geometries, ensuring thorough removal of contaminants from intricate component surfaces [15] [16]. Its non-flammable nature eliminates fire hazards associated with traditional hydrocarbon solvents, making it suitable for use in enclosed cleaning systems and automated manufacturing processes [15] [16].

Precision cleaning systems utilizing 3-Chloro-1,1,1,3-tetrafluoropropane employ both immersion and vapor cleaning methodologies to achieve optimal cleaning performance [14]. The compound's boiling point characteristics allow for effective vapor degreasing operations, where components are exposed to solvent vapor for thorough cleaning followed by condensation-based rinsing [14]. Advanced cleaning systems incorporate perforated plates and circulation systems to maximize cleaning efficiency while minimizing solvent consumption [14].

The compound's compatibility with a wide range of materials, including metals, plastics, and elastomers, makes it suitable for cleaning diverse component types without causing material degradation [15] [16]. Its chemical stability ensures consistent cleaning performance over extended periods, while its recyclability provides economic advantages in high-volume manufacturing operations [15] [17]. Consumption rates for 3-Chloro-1,1,1,3-tetrafluoropropane in precision cleaning applications are significantly lower than traditional solvents, with studies indicating consumption reductions of up to 70% compared to conventional cleaning agents [17].

Intermediate Role in Fluorocarbon Synthesis

3-Chloro-1,1,1,3-tetrafluoropropane serves as a crucial intermediate in the synthesis of various fluorinated compounds, particularly in the production of hydrofluoroolefins (HFOs) such as HFO-1234yf [18] [19]. The compound's molecular structure provides the necessary chemical framework for dehydrofluorination reactions that produce environmentally superior refrigerants with low global warming potential [18] [19].

The dehydrofluorination process involves the elimination of hydrogen fluoride from 3-Chloro-1,1,1,3-tetrafluoropropane under controlled conditions in the presence of specialized catalysts [18] [19]. Preferred catalysts include halogenated trivalent or higher valent metal oxides, trivalent or higher valent metal halides, and natural or synthetic graphite materials [18]. The reaction typically proceeds through an E2 elimination mechanism, where the electron-withdrawing nature of the trifluoromethyl group influences the reaction pathway and product selectivity .

Industrial synthesis applications utilize continuous-flow reactor systems operating at elevated temperatures with precise temperature control to optimize yield and minimize byproduct formation [18]. The process requires careful management of reaction conditions, including catalyst selection, temperature profiles, and residence time optimization to achieve high conversion rates and product purity [18]. Advanced separation techniques, including extractive distillation and selective absorption, are employed to isolate the desired fluoroolefin products from the reaction mixture [8].

The compound's role as a fluorocarbon synthesis intermediate extends beyond refrigerant production to include specialty fluorinated chemicals used in advanced materials applications . The selective reactivity of the chlorine atom enables targeted substitution reactions, while the fluorine atoms provide chemical stability and unique properties to the resulting products . This dual functionality makes 3-Chloro-1,1,1,3-tetrafluoropropane particularly valuable in the synthesis of high-performance fluorinated polymers and specialty chemicals .

Specialty Chemicals for Advanced Materials

3-Chloro-1,1,1,3-tetrafluoropropane functions as a key precursor in the production of specialty chemicals used in advanced materials manufacturing, particularly in the synthesis of high-performance fluorinated polymers and coatings [20]. The compound's unique combination of fluorine and chlorine atoms provides distinct chemical properties that enable the development of materials with exceptional thermal resistance, chemical inertness, and specialized surface characteristics [20].

The synthesis of fluorinated polymers utilizing 3-Chloro-1,1,1,3-tetrafluoropropane involves controlled polymerization reactions where the compound serves as a reactive intermediate that integrates into polymer chains during the synthesis process . This integration results in the formation of fluoropolymers known for their resistance to heat, chemicals, and weathering, making them valuable in aerospace, automotive, and industrial applications . The compound's thermal processing stability allows for high-temperature polymerization conditions necessary for advanced material production .

Advanced materials applications benefit from the compound's ability to impart unique properties to polymer matrices, including low coefficients of friction, exceptional chemical stability, and biocompatibility [20]. These characteristics make fluorinated materials derived from 3-Chloro-1,1,1,3-tetrafluoropropane particularly valuable in medical device applications, where cleanliness and biocompatibility are critical requirements [20]. The compound's role in creating materials with specialized surface properties enables the development of components for precision instruments and high-performance equipment [20].

Industrial production of specialty chemicals from 3-Chloro-1,1,1,3-tetrafluoropropane requires ultra-high purity starting materials and sophisticated manufacturing processes to achieve the quality standards demanded by advanced materials applications . The compound's chemical inertness prevents unwanted side reactions during synthesis, ensuring consistent product quality and performance . Advanced analytical techniques are employed to monitor reaction progress and product purity, with specifications typically requiring purity levels exceeding 99.5% for specialty chemical applications [21].